2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL
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Overview
Description
2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL: , often referred to as “compound X” , is a heterocyclic compound with a complex structure. Let’s break it down:
Chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL: This part of the name indicates the fused ring system, which includes a chromene (chromeno), a triazolopyrimidine (triazolo[1,5-C]pyrimidin), and a hydroxyl group (9-OL).
Preparation Methods
Synthetic Routes:: One efficient synthetic route involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process . Starting materials include 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines and 2-pyridyl trifluoromethanesulfonate . This method provides functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives, which can find applications in various fields .
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to explore scalable and cost-effective approaches.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: Substituents on the aromatic rings can be replaced via substitution reactions.
Palladium catalysts: Used in the tandem C–N coupling step.
Trifluoromethanesulfonate: Reacts with amines to form the desired product.
Major Products:: The major products are functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives, which exhibit diverse chemical properties.
Scientific Research Applications
Compound X finds applications in:
Medicine: Potential as a drug candidate (e.g., leishmania CRK3 inhibitors).
Chemistry: Building blocks for designing novel compounds.
Biology: Studying biological pathways and interactions.
Mechanism of Action
The precise mechanism by which compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique fused ring system. Similar compounds include:
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: synthesized via different routes.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: , which have applications as adenosine receptor antagonists.
Properties
Molecular Formula |
C23H15N5O3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
13-(2-hydroxyphenyl)-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol |
InChI |
InChI=1S/C23H15N5O3/c29-14-7-8-16-18(10-14)31-23-20(19(16)13-4-3-9-24-11-13)22-26-21(27-28(22)12-25-23)15-5-1-2-6-17(15)30/h1-12,19,29-30H |
InChI Key |
LUJDYMONVXRNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CN=CC=C6)O |
Origin of Product |
United States |
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